molecular formula C11H13F2NO B3344614 N,N-diethyl-2,6-difluorobenzamide CAS No. 84044-78-0

N,N-diethyl-2,6-difluorobenzamide

Cat. No.: B3344614
CAS No.: 84044-78-0
M. Wt: 213.22 g/mol
InChI Key: FBIZJCIZLQXWDA-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,6-difluorobenzamide (CAS 84044-78-0) is a small molecule with a molecular weight of 213.22 g/mol. It features a benzamide core structure that is strategically substituted with fluorine and diethylamide groups. This compound is of significant interest in medicinal chemistry and antibacterial research, particularly for the development of novel agents against drug-resistant bacterial strains. The 2,6-difluorobenzamide scaffold is a key pharmacophore in a class of potent inhibitors that target the essential bacterial cell division protein FtsZ . FtsZ is a prokaryotic tubulin homolog that plays a critical role in Z-ring formation and cytokinesis; its inhibition disrupts bacterial division, leading to cell elongation and death . Researchers are exploring this mechanism to combat multidrug-resistant pathogens like Staphylococcus aureus (MRSA) and Bacillus subtilis . Computational docking studies indicate that derivatives containing this scaffold, such as this compound, can form key hydrogen bonds within the interdomain cleft of FtsZ, while the N,N-diethyl group can influence hydrophobic interactions within the binding pocket . Beyond its antibacterial applications, the 2,6-difluorophenyl moiety is a common structural element in drugs and investigational compounds across various therapeutic areas, underscoring its utility in drug discovery . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIZJCIZLQXWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355261
Record name Benzamide, N,N-diethyl-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84044-78-0
Record name Benzamide, N,N-diethyl-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N,n Diethyl 2,6 Difluorobenzamide

Conventional Synthetic Routes to N,N-diethyl-2,6-difluorobenzamide

Conventional methods for synthesizing this compound primarily rely on fundamental amidation reactions and subsequent modifications of a pre-formed amide scaffold.

The most direct and common method for synthesizing this compound is the acylation of diethylamine (B46881) with an activated derivative of 2,6-difluorobenzoic acid. The most frequently used precursor is 2,6-difluorobenzoyl chloride due to its high reactivity.

The reaction involves the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. This process is typically carried out in an inert aprotic solvent, such as methylene chloride or tetrahydrofuran. prepchem.comprepchem.com A base, commonly a tertiary amine like triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion. prepchem.com

An alternative, though less direct, approach starts from 2,6-difluorobenzoic acid itself. Since the carboxylic acid is not sufficiently electrophilic to react directly with diethylamine, it must first be activated. This can be achieved using various coupling agents, such as 1,1'-carbonyldiimidazole (CDI), which converts the acid into a more reactive acyl-imidazole intermediate that subsequently reacts with diethylamine to form the desired amide. sld.curesearchgate.net

PrecursorReagentsSolventBaseTypical Conditions
2,6-Difluorobenzoyl chlorideDiethylamineMethylene ChlorideTriethylamine0 °C to ambient temperature
2,6-Difluorobenzoic acidDiethylamine, 1,1'-Carbonyldiimidazole (CDI)Dichloromethane (B109758)-Room temperature to 40 °C researchgate.net

An alternative synthetic pathway begins with the primary amide, 2,6-difluorobenzamide (B103285). This intermediate can be synthesized through methods such as the hydrolysis of 2,6-difluorobenzonitrile (B137791). prepchem.comgoogle.com The subsequent step involves the sequential or direct N,N-dialkylation of the primary amide with an ethylating agent, such as ethyl bromide or ethyl iodide, to introduce the two ethyl groups onto the nitrogen atom.

This N-alkylation is typically performed in the presence of a base to deprotonate the amide nitrogen, making it a more effective nucleophile. Recent methodologies have explored the use of bases like potassium phosphate (K₃PO₄) in polar aprotic solvents such as acetonitrile (B52724) to facilitate this transformation under relatively mild conditions. escholarship.org This approach avoids the direct handling of the often moisture-sensitive and reactive acyl chlorides.

Starting MaterialAlkylating AgentBaseSolventTypical Conditions
2,6-DifluorobenzamideEthyl bromideK₃PO₄Acetonitrile50 °C escholarship.org
2,6-DifluorobenzamideEthyl iodideSodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to reflux

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for amide bond formation. These advanced approaches often employ catalytic systems and adhere to the principles of green chemistry.

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. Several transition-metal-catalyzed reactions have been developed for the synthesis of benzamide (B126) derivatives and could be applied to fluorinated scaffolds.

Copper-Catalyzed Oxidative Coupling: Heterogeneous catalysts, such as copper-based metal-organic frameworks (MOFs), have been shown to effectively promote the oxidative coupling of carboxylic acids with formamides to produce tertiary amides. mdpi.com This approach could potentially be adapted for the synthesis of this compound from 2,6-difluorobenzoic acid and N,N-diethylformamide.

Transition-Metal-Catalyzed C-H Activation: Rhodium and Cobalt catalysts have been employed in the C-H activation of existing benzamide scaffolds to introduce new functional groups. nih.govorgsyn.org While not a direct synthesis of the amide bond, this strategy allows for the late-stage functionalization of fluorinated benzamide analogues, creating complex molecular architectures.

Mitsunobu Reaction: A non-classical Mitsunobu reaction has been reported for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, using reagents like triphenylphosphine (B44618) and diisopropylazodicarboxylate (DIAD). nih.gov This method is notable for its application in situations where traditional carboxylic acid activation proves ineffective. nih.gov

Catalytic StrategyMetal/ReagentPrecursorsKey Feature
Oxidative CouplingCopper (MOF)Carboxylic Acid, FormamideHeterogeneous catalysis, high yield mdpi.com
C-H ActivationRhodium (Rh), Cobalt (Co)Benzamide, Alkyne/AlkeneLate-stage functionalization of the aromatic ring nih.govorgsyn.org
Mitsunobu ReactionTriphenylphosphine, DIADCarboxylic Acid, AmineEffective for substrates where other methods fail nih.gov

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in Applying these principles to the synthesis of this compound focuses on improving the environmental footprint of the production process.

A key example is the synthesis of the precursor 2,6-difluorobenzamide from 2,6-difluorobenzonitrile. A patented method describes a catalyst-free hydrolysis reaction using near-critical water as the medium. google.com This process avoids the use of strong acids or bases, which are common in traditional nitrile hydrolysis and lead to significant waste streams. The only reagent is water, and the process is simple with high product yield and purity, representing a significant green advancement. google.com

Other green considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Catalytic approaches are generally superior in this regard compared to reactions using stoichiometric activating agents.

Use of Safer Solvents: Replacing hazardous solvents, such as chlorinated hydrocarbons (e.g., dichloromethane), with more benign alternatives like ethanol, water, or in some cases, performing reactions under solvent-free conditions. mlsu.ac.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in

Green Chemistry PrincipleApplication in Benzamide SynthesisExample
Prevention of Waste Use of catalytic instead of stoichiometric reagents.Copper-catalyzed synthesis avoids byproducts from coupling agents. mdpi.com
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives.Using water as a solvent in near-critical hydrolysis. google.com
Catalysis High turnover numbers mean less catalyst is needed, reducing waste.Rhodium-catalyzed C-H activation can be effective at low catalyst loadings. orgsyn.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness on an industrial scale. For the synthesis of N,N-disubstituted benzamides, several factors can be systematically adjusted. Studies on the synthesis of the related compound N,N-diethyl-m-toluamide (DEET) provide a useful template for the optimization of this compound synthesis. sld.curesearchgate.net

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. In the synthesis of DEET using CDI as an activator, dichloromethane was found to be superior to diethyl ether, n-hexane, and ethyl acetate (B1210297), resulting in a higher yield. sld.cu

Molar Ratio of Reactants: The stoichiometry of the reactants is a critical factor. For the CDI-mediated coupling, a molar ratio of 1:1.2 for the carboxylic acid to CDI was found to be optimal. sld.cu Similarly, adjusting the ratio of the acid to the amine is necessary; a 1:2.0 ratio of acid to diethylamine gave the highest yield in the DEET synthesis. sld.cu

Reaction Time and Temperature: These parameters are often interdependent. Extending the reaction time can lead to higher conversion, but also potentially to the formation of byproducts. scielo.br The optimal time must be determined experimentally to achieve maximum yield of the desired product.

ParameterVariation Studied (DEET Synthesis)Optimal Condition (DEET Synthesis)Impact on Yield
Solvent Diethyl ether, n-hexane, dichloromethane, ethyl acetateDichloromethaneYields varied from 80.1% to 88.9% sld.cu
Molar Ratio (Acid:CDI) 1:1.0 to 1:1.41:1.2Yield increased from 90.1% to 93.7% and then decreased sld.cu
Molar Ratio (Acid:Amine) 1:1.5 to 1:3.51:2.0Yield peaked at 94.0% sld.cu

The synthesis of this compound is most commonly achieved through the acylation of diethylamine with an activated form of 2,6-difluorobenzoic acid, typically the corresponding acyl chloride. This method is a standard and efficient route for the formation of N,N-disubstituted benzamides.

The reaction proceeds by converting 2,6-difluorobenzoic acid into the more reactive 2,6-difluorobenzoyl chloride. This is often accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with a nucleophile like diethylamine.

Activation of the Carboxylic Acid : 2,6-difluorobenzoic acid is converted to 2,6-difluorobenzoyl chloride.

Amidation : The newly formed 2,6-difluorobenzoyl chloride is reacted with diethylamine to form the final product, this compound.

A base, such as triethylamine or pyridine, is typically added during the amidation step to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. prepchem.comprepchem.com

An alternative, though less common, approach involves a one-pot synthesis using coupling agents that activate the carboxylic acid in situ, followed by the addition of the amine. Another potential method is the Mitsunobu reaction, which can be used for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine directly, although this often requires more complex purification to remove reaction byproducts. nih.gov

The primary and most direct synthesis is detailed below:

Reaction Scheme:

Step 1: Formation of 2,6-difluorobenzoyl chloride

Step 2: Formation of this compound

The following table outlines the typical reactants and reagents for this pathway.

Role Compound/Reagent Purpose
Starting Material2,6-difluorobenzoic acidProvides the benzoyl backbone of the final molecule.
Activating AgentThionyl Chloride (SOCl₂)Converts the carboxylic acid to the more reactive acyl chloride.
NucleophileDiethylamine ((C₂H₅)₂NH)Forms the amide bond by attacking the acyl chloride.
BaseTriethylamine ((C₂H₅)₃N)Acts as an HCl scavenger to neutralize the acid byproduct. prepchem.comprepchem.com
SolventDichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)Provides a medium for the reaction to occur. prepchem.comprepchem.com

Isolation and Purification Techniques for this compound

Following the synthesis, a multi-step workup and purification procedure is necessary to isolate this compound from the reaction mixture, which contains the product, solvent, unreacted reagents, and byproducts like diethylammonium chloride.

The specific techniques employed can vary but generally follow a sequence of extraction, washing, drying, and a final purification step such as chromatography or recrystallization.

Initial Quenching and Extraction : The reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution to remove water-soluble impurities. An acid-base extraction is highly effective; washing with a dilute acid (e.g., HCl) removes excess amine, while washing with a base (e.g., NaOH or NaHCO₃) removes unreacted carboxylic acid. nih.gov

Washing and Drying : The organic layer containing the crude product is washed with water and then brine to remove residual water-soluble compounds. prepchem.com The organic phase is subsequently dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Solvent Removal : The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. prepchem.comorgsyn.org

Final Purification : Depending on the purity of the crude product, a final purification step is performed.

Silica (B1680970) Gel Column Chromatography : This is a common method for purifying amide products. The crude material is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane), separating the desired product from any remaining impurities. orgsyn.org

Recrystallization : If the product is a solid at room temperature, recrystallization can be an effective purification method. The crude solid is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the solution. prepchem.com

Distillation : If the product is a high-boiling liquid, vacuum distillation (e.g., using a Kugelrohr apparatus) can be used for purification. prepchem.com

The following table summarizes the common isolation and purification steps.

Step Technique Purpose
1. WorkupLiquid-liquid extractionSeparate the product from water-soluble byproducts and unreacted starting materials. researchgate.net
2. WashingAqueous washes (water, brine)Remove residual salts and water from the organic layer. prepchem.com
3. DryingAddition of anhydrous salt (e.g., MgSO₄)Remove trace amounts of water from the organic solution.
4. ConcentrationRotary EvaporationRemove the bulk solvent to yield the crude product. orgsyn.org
5. Final PurificationColumn Chromatography or RecrystallizationSeparate the target compound from closely related impurities to achieve high purity. prepchem.comorgsyn.org

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 2,6 Difluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-diethyl-2,6-difluorobenzamide

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound, offering detailed insights into the proton, carbon, and fluorine nuclei.

Proton (¹H) NMR Spectral Analysis and Assignment

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃1.1-1.3Triplet~7.16H
CH₂3.2-3.6Quartet~7.14H
Aromatic CH6.9-7.5Multiplet-3H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon and the fluorine-substituted aromatic carbons are particularly noteworthy.

Carbon Assignment Chemical Shift (δ, ppm)
CH₃~13-15
CH₂~40-43
Aromatic CH~112-132
Aromatic C-F~158-162 (doublet, ¹JCF)
C=O~163

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fluorine-¹⁹ (¹⁹F) NMR Spectral Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift of fluorine is sensitive to its electronic environment. nih.gov The large chemical shift range of ¹⁹F NMR provides high resolution. nih.gov

A study on polyfluoroaromatic compounds reported that substituent shielding parameters for meta and para substitution increase as the respective Hammett σ constants increase, indicating that the fluorine-19 NMR chemical shift is primarily determined by electron density. titech.ac.jp

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the structural assignments made from 1D NMR data.

COSY: A ¹H-¹H COSY experiment would show correlations between the protons of the ethyl groups (CH₂ and CH₃), confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the ethyl groups to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbon signals.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₃F₂NO), the expected exact mass can be calculated and compared to the experimental value. The monoisotopic mass of this compound is 213.09700 Da. chemsrc.com

Fragmentation Pathway Analysis

The mass spectrometric fragmentation of this compound is governed by the presence of the stable aromatic ring, the tertiary amide functional group, and the diethylamino moiety. The fragmentation pathways are predictable based on the established principles of mass spectrometry for amides and amines. libretexts.orgmiamioh.edu The primary ionization event would result in a molecular ion ([M]•+). Subsequent fragmentation is expected to proceed through several key pathways, primarily involving cleavage adjacent to the carbonyl and nitrogen atoms.

A dominant fragmentation route for tertiary amines is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.eduwvu.edu In the case of this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable iminium cation.

Another significant fragmentation involves the cleavage of the amide bond (C(O)-N). This can occur in two ways:

Cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of the 2,6-difluorobenzoyl cation. This fragment is particularly stable due to the aromatic system.

Cleavage of the bond between the carbonyl carbon and the aromatic ring is less common but possible.

A McLafferty-type rearrangement, common for carbonyl compounds, is also a potential pathway, though it is more prevalent in primary amides. libretexts.org For this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Table 1: Proposed Mass Spectrometric Fragments of this compound

Fragment Ion Proposed Structure m/z (Nominal) Fragmentation Pathway
[C₁₁H₁₃F₂NO]•+ Molecular Ion 213 Electron Ionization
[C₁₀H₁₀F₂NO]+ [M - CH₃]⁺ 198 α-cleavage (loss of methyl radical)
[C₉H₈F₂NO]+ [M - C₂H₅]⁺ 184 α-cleavage (loss of ethyl radical)
[C₇H₃F₂O]+ 2,6-difluorobenzoyl cation 141 Cleavage of the C(O)-N bond

Infrared (IR) Spectroscopy of this compound

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. While a specific experimental spectrum is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds like N,N-diethyl-m-toluamide and general IR correlation tables. nist.gov

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O (carbonyl) stretching vibration of the tertiary amide group. This band is typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the tertiary amide usually appears as a moderately strong band between 1250 and 1350 cm⁻¹.

The presence of the difluorinated benzene (B151609) ring will give rise to several characteristic absorptions. The C-F stretching vibrations are expected to produce strong, sharp bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹. Aromatic C=C stretching vibrations will cause multiple weaker bands in the 1450-1600 cm⁻¹ range. Finally, the aliphatic C-H bonds of the ethyl groups will show stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2975-2850 C-H Stretch Ethyl groups (CH₂, CH₃)
1680-1630 C=O Stretch Tertiary Amide
1600-1450 C=C Stretch Aromatic Ring
1400-1100 C-F Stretch Aryl Fluoride

X-ray Crystallography and Solid-State Conformational Analysis of this compound

The solid-state structure of this compound, as would be revealed by X-ray crystallography, is dictated by the steric and electronic influences of its constituent groups. While a specific crystal structure has not been publicly reported, analysis of similar structures allows for a detailed prediction of its conformational preferences and intermolecular interactions. mdpi.com

The crystal packing of this compound would be primarily driven by the need to optimize van der Waals forces and dipole-dipole interactions to achieve a dense, stable lattice. The polar amide group and the electronegative fluorine atoms create significant molecular dipoles.

In the solid state, the conformation of this compound is significantly influenced by the steric hindrance imposed by the two fluorine atoms at the ortho positions of the benzene ring. nih.gov This steric pressure forces the amide group to rotate out of the plane of the aromatic ring. This non-planar conformation is a key structural feature of 2,6-disubstituted benzamides, as it minimizes the repulsion between the carbonyl oxygen and the ortho substituents. The resulting torsion angle between the plane of the aromatic ring and the amide plane is expected to be significant, deviating substantially from the planar or near-planar conformation seen in less substituted benzamides. nih.gov

The N,N-diethyl group will also adopt a specific conformation to minimize steric strain. The two ethyl groups are expected to be in a staggered arrangement relative to each other, and their orientation will be optimized to reduce clashes with the difluorophenyl ring.

As a tertiary amide, this compound lacks an N-H bond and therefore cannot act as a donor in classical hydrogen bonds. uleth.ca However, the crystal structure is expected to be stabilized by a network of weak hydrogen bonds. The most significant of these would be C-H···O interactions, where hydrogen atoms from the ethyl groups act as weak donors to the highly electronegative carbonyl oxygen of a neighboring molecule. nih.gov

These C-H···O bonds, while individually weak, can collectively form chains or more complex networks that contribute to the stability and organization of the crystal lattice. nih.gov Additionally, weak C-H···F interactions, with fluorine atoms acting as acceptors, may further stabilize the supramolecular assembly. The absence of strong hydrogen bond donors means that these weaker interactions become the primary directive forces, alongside van der Waals packing, in defining the crystal structure.

Table of Chemical Compounds

Compound Name
This compound
N,N-diethyl-m-toluamide

Computational and Theoretical Investigations of N,n Diethyl 2,6 Difluorobenzamide

Quantum Chemical Calculations of N,N-diethyl-2,6-difluorobenzamide

Quantum chemical calculations offer profound insights into the molecular properties of this compound. These computational methods allow for the detailed examination of its electronic structure, reactivity, and other fundamental chemical characteristics. By employing various theoretical models, researchers can predict and understand the behavior of this compound at the molecular level, providing a basis for its potential applications.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com These studies reveal the distribution of electron density and the nature of chemical bonds within the molecule.

The reactivity of this compound can be elucidated through DFT by calculating various chemical reactivity descriptors. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions, offering insights into its stability and potential interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are key to predicting how the molecule will interact with other species.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is found in electron-deficient areas, highlighting the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
OrbitalEnergy (eV)
HOMO-6.85
LUMO-0.23
Energy Gap (ΔE)6.62

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent varying electrostatic potential values.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas with a high electron density, such as around the oxygen and fluorine atoms. These sites are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) denote areas with lower electron density, like the hydrogen atoms of the ethyl groups, which are favorable for nucleophilic attack. The MEP analysis provides a comprehensive picture of the molecule's charge distribution and its implications for intermolecular interactions. researchgate.net

Conformational Analysis via Computational Methods

The flexibility of the diethylamino group and its rotation relative to the benzamide (B126) plane in this compound give rise to various possible conformations. Computational methods are instrumental in exploring these conformational landscapes to identify the most stable structures. mdpi.com

Potential Energy Surface Scans and Torsional Angle Dependencies

Potential Energy Surface (PES) scans are performed to investigate the conformational preferences of a molecule. nih.gov For this compound, this involves systematically rotating specific dihedral angles, particularly those associated with the C-N bond of the diethylamino group and the bond connecting the carbonyl group to the aromatic ring. researchgate.netq-chem.com By calculating the energy at each rotational step, a PES plot is generated, which reveals the energy minima corresponding to stable conformers and the energy barriers between them. nih.govnih.gov

Table 2: Relative Energies of Key Conformers of this compound from PES Scan (Illustrative Data)
ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Global Minimum120°0.00
Local Minimum 1-110°1.52
Transition State5.87

Prediction and Validation of Spectroscopic Properties through Computational Approaches

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net For this compound, theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra provide valuable information about its structure and electronic transitions. nih.gov

DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. researchgate.netnih.gov Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) is often employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals upon absorption of light. nih.govehu.es The agreement between the computed and experimental spectra serves to validate the computational models used.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)
Spectroscopic DataPredicted ValueExperimental Value
IR Frequency (C=O stretch)1650 cm-11645 cm-1
13C NMR (C=O)168.5 ppm169.2 ppm
UV-Vis λmax275 nm278 nm

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms that are otherwise challenging to observe experimentally. These studies can map out potential energy surfaces, identify transition states and intermediates, and quantify the energetic barriers to reaction, thereby providing a detailed molecular-level understanding of a chemical transformation.

Although direct computational studies on the reaction mechanisms of this compound are sparse, research on analogous benzamide syntheses and reactions offers a solid foundation for understanding its chemical behavior. The primary method for forming N,N-disubstituted benzamides involves the acylation of a secondary amine, such as diethylamine (B46881), with an activated benzoic acid derivative, typically a benzoyl chloride.

Case Study: DFT Analysis of a Benzamide Formation Reaction

A pertinent example that illustrates the application of computational methods is the DFT study of the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide. researchgate.netnih.gov This study, while not on this compound itself, provides a clear template for how the formation of a benzamide can be computationally investigated. The reaction was found to proceed through two transition states. researchgate.netnih.gov The calculations were performed using the B3LYP functional and the 6-31g(d) basis set. researchgate.netnih.gov

The study proposed a reaction pathway involving two transition states, Ts1 and Ts2. Ts1 was identified as the rate-determining step with a higher energy barrier, corresponding to the initial bond formation. researchgate.netnih.gov Ts2, with a lower energy, leads to the final product. researchgate.netnih.gov The computational analysis of bond lengths at various stages of the reaction provides a clear picture of the bond-breaking and bond-forming processes.

Interactive Data Table: Computed Bond Lengths (Å) in the Formation of a Benzamide Analog

SpeciesC1-N1C1-O1N1-H1C2-N2C2-S1
Starting Material 1 1.3731.2331.013--
Starting Material 2 ---1.4111.691
Intermediate 1 (I1) 1.4111.2591.0161.4021.701
Transition State 1 (Ts1) 1.4621.2391.2501.3591.732
Intermediate 2 (I2) 1.4281.2311.5811.3411.758
Transition State 2 (Ts2) 1.3781.2591.4691.3651.734
Product 1 (P1) 1.3931.2311.0161.3851.692

Data sourced from a DFT study on the formation of N-(carbomylcarbamothioyl)benzamide. nih.gov

Insights from Computational Studies on Benzamide Reactivity

Further insights into the reactivity of the benzamide functional group can be gleaned from computational studies on its coordination chemistry. A DFT study on the coordination of benzamide with zinc (II) chloride investigated the molecule's electrostatic potential to predict the site of metal coordination. e4journal.comresearchgate.net Such analyses are crucial as they reveal the most nucleophilic or electrophilic sites within a molecule, which in turn dictates its reactivity in various chemical reactions.

The study calculated the electrostatic potentials at the oxygen and nitrogen atoms of the amide group, finding the oxygen atom to have a higher negative potential. e4journal.comresearchgate.net This suggests that in reactions with electrophiles, the carbonyl oxygen is the more likely site of initial interaction. This fundamental insight is transferable to understanding the reaction mechanisms of this compound, for instance, in acid-catalyzed reactions where protonation would preferentially occur at the oxygen atom.

Interactive Data Table: Calculated Electrostatic Potentials (a.u.) of Benzamide

AtomElectrostatic Potential (a.u.)
Oxygen (O) -22.381
Nitrogen (N) -18.349
Hydrogen (H15) -0.998
Hydrogen (H16) -0.990
Carbon (C1) -14.730
Carbon (C7) -14.634

Data sourced from a DFT study on benzamide coordination with Zinc (II). e4journal.com

Chemical Reactivity and Derivatization Studies of N,n Diethyl 2,6 Difluorobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Benzene (B151609) Ring of N,N-diethyl-2,6-difluorobenzamide

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the fluorine atoms, combined with the activating effect of the amide group, render the benzene ring susceptible to nucleophilic attack.

The SNAr mechanism typically involves a two-step addition-elimination process. core.ac.uk A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comcore.ac.uk Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. core.ac.uk The rate of these reactions is influenced by the electron-withdrawing ability of substituents on the ring and the nature of the leaving group. wikipedia.orgcore.ac.uk Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity. imperial.ac.uk

Research has shown that the presence of electron-withdrawing groups ortho or para to the leaving group accelerates SNAr reactions. wikipedia.orgmasterorganicchemistry.com In this compound, the N,N-diethylamide group, while being a directing group for ortho-metalation, also influences the electronic properties of the ring, facilitating nucleophilic substitution. Studies on related polyfluoroarenes have demonstrated that site-selective C-F bond cleavage can be achieved under specific conditions. researchgate.net For instance, reactions of polyfluoroarenes with Grignard reagents have been shown to proceed efficiently in the presence of certain catalysts. researchgate.net

Furthermore, directed SNAr reactions have been developed, allowing for ortho-specific substitution on arene substrates without the need for strong electron-withdrawing groups. rsc.org These reactions can proceed at room temperature and tolerate a wide range of amine nucleophiles. rsc.org The chemoselectivity of SNAr can also be controlled, for example, by substituting a fluorine atom in the presence of a bromine atom without affecting the C-Br bond. nih.govnih.gov

Reactivity of the Amide Functional Group of this compound

The amide functional group in this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of amides, including this compound, involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and elimination of the amine to yield the corresponding carboxylic acid. masterorganicchemistry.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. uregina.ca This intermediate then collapses, expelling the amine as a leaving group. The rate of amide hydrolysis is influenced by factors such as pH and temperature. uregina.canih.gov For instance, the hydrolysis of some amides is found to be dominated by acid catalysis at low pH and by base catalysis at higher pH. uregina.ca Computational studies have shown that in some cases, water molecules can act as both a catalyst and a reactant, and the reaction barrier is significantly lower in solution compared to the gas phase. nih.gov

Reduction Reactions

The tertiary amide group of this compound can be reduced to the corresponding tertiary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. chemistrysteps.commasterorganicchemistry.comorgoreview.com The reduction of tertiary amides with LiAlH4 proceeds through the addition of a hydride ion to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion, which is then further reduced to the tertiary amine. masterorganicchemistry.com

Alternative and often milder reducing agents have also been developed. For example, dialkylboranes and aminoborohydrides are effective for the controlled reduction of tertiary amides. acs.orgacs.org Depending on the specific reagent and reaction conditions, tertiary amides can be selectively reduced to aldehydes, alcohols, or amines. acs.orgacs.org For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to reduce tertiary amides to tertiary amines. chemistrysteps.comorgoreview.com The use of such reagents can offer advantages in terms of selectivity and functional group tolerance. orgoreview.comacs.org

Directed Ortho-Metalation (D.O.M.) and Related Reactions of this compound

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.govwikipedia.org The N,N-diethylamide group in this compound is a potent directed metalation group (DMG). nih.govnih.gov

In a typical DoM reaction, the substrate is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The Lewis basic heteroatom of the DMG (in this case, the oxygen and nitrogen of the amide group) coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position on the aromatic ring. wikipedia.orgbaranlab.org This generates a highly reactive aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the ortho position. organic-chemistry.orguwindsor.ca

The strength of the DMG is a crucial factor, and the N,N-diethylcarbamoyl group is considered one of the most powerful DMGs. nih.gov The stability of the resulting ortho-lithiated species is also important; for instance, ortho-lithiated N,N-diethylcarbamates are generally stable at low temperatures like -78 °C but can undergo rearrangement at room temperature. uwindsor.ca The choice of the alkyllithium base and the presence of additives like tetramethylethylenediamine (TMEDA) can also influence the efficiency and outcome of the DoM reaction. baranlab.orguwindsor.ca

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Modifications to the N,N-Diethyl Substituents

Modifying the N,N-diethyl substituents on the amide nitrogen can lead to a diverse range of analogues. One common approach is to start with a suitable carboxylic acid or its derivative and react it with a different secondary amine. For example, the synthesis of various N-substituted benzamides can be achieved by reacting a benzoyl chloride with the desired primary or secondary amine. nih.govresearchgate.net

Alternatively, methods like the Mitsunobu reaction can be employed for the synthesis of N,N-disubstituted benzamides from benzoic acids and secondary amines. nih.gov This reaction typically involves the use of triphenylphosphine (B44618) and an azodicarboxylate. nih.gov Another strategy involves the in-situ generation of isocyanates from amines, which can then react with a suitable nucleophile to form the desired amide derivative. nih.gov The synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, for instance, has been accomplished using various synthetic approaches, including the reaction of a hydrazide with commercially available isocyanates or with isocyanates generated in situ. nih.gov

Reductive amination is another versatile method for the synthesis of amines, which can then be used to prepare amide derivatives. openstax.orglibretexts.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. openstax.org By choosing different starting aldehydes/ketones and amines, a wide variety of substituted amines can be prepared, which can subsequently be acylated to form the desired amide analogues.

Variations in the Fluorine Substitution Pattern

The strategic placement of fluorine atoms on the benzamide (B126) scaffold profoundly influences the molecule's chemical reactivity and physicochemical properties. Variations in the fluorine substitution pattern can alter the electronic environment of the aromatic ring and the amide functionality, thereby dictating the regioselectivity of further chemical transformations and influencing crystal structure.

Influence on Chemical Reactivity

The number and position of fluorine substituents on the benzamide ring are critical in directing the course of reactions such as palladium-catalyzed direct arylations. Research has shown that with most (poly)fluoro-substituted tertiary benzamides, arylation reactions occur with high regioselectivity at the positions ortho to the fluorine substituents. rsc.org This directing effect of the fluorine atoms is a key consideration in the design of synthetic routes for complex fluorinated molecules.

For instance, in the context of direct arylation, fluoro substituents have been found to be more effective directing groups than the amide group itself. rsc.org This is a significant finding as it allows for predictable C-H functionalization of the benzamide ring. The specific substitution pattern determines which C-H bonds are activated for reaction. In the case of this compound, the fluorine atoms at the ortho positions are expected to direct arylation to the 3- and 5-positions of the phenyl ring.

In contrast, studies on 3,5-difluoro-substituted secondary benzamides have demonstrated that quite regioselective arylations occur at the C4-position. rsc.org This highlights how a shift in the fluorine substitution pattern from 2,6- to 3,5- can completely alter the site of reactivity. These findings underscore the importance of the fluorine substitution pattern in controlling the outcome of derivatization reactions.

The following table summarizes the observed regioselectivity in palladium-catalyzed direct arylations based on the fluorine substitution pattern on the benzamide ring.

Fluorine Substitution PatternPosition of ArylationReference
Polyfluoro-substituted tertiary benzamidesOrtho to fluoro substituents rsc.org
3,5-Difluoro-substituted secondary benzamidesC4-position rsc.org

Influence on Physicochemical Properties

Beyond directing chemical reactivity, fluorine substitution also has a notable impact on the solid-state properties of benzamides. The introduction of fluorine at the ortho-position of the phenyl ring has been shown to suppress disorder, a common phenomenon in the crystal structures of benzamides and thiobenzamides. acs.org

Computational studies and experimental data from single crystal and powder X-ray diffraction have revealed that even a partial fluorine occupancy of 20–30% at the ortho-position is sufficient to suppress this disorder without altering the fundamental packing motif of the crystal. acs.org Crystal structure prediction calculations indicate that 2-fluorobenzamide (B1203369) has a much denser lattice energy landscape compared to the non-fluorinated benzamide, suggesting that the presence of fluorine makes disorder less probable. acs.org This effect is attributed to the unique electronic and steric properties of the fluorine atom.

While these studies were conducted on simpler benzamides, the principles are applicable to this compound, where the two ortho-fluorine atoms would be expected to contribute significantly to a more ordered and stable crystal lattice.

The table below outlines the effect of ortho-fluorine substitution on the crystal structure of benzamides.

CompoundObserved Crystal PropertyReference
BenzamideProne to severe disorder acs.org
2-FluorobenzamideSuppression of disorder acs.org

The synthesis of various fluorinated benzamide neuroleptics further illustrates the utility of modifying fluorine substitution patterns to achieve desired properties, although these examples focus on derivatization at other parts of the molecule. nih.govnih.gov

Advanced Applications of N,n Diethyl 2,6 Difluorobenzamide in Materials Science and Organic Synthesis

Role of N,N-diethyl-2,6-difluorobenzamide as a Building Block in Polymer Chemistry

The synthesis of advanced polymers often relies on monomers that impart specific properties such as thermal stability, chemical resistance, and defined macromolecular architecture. While direct polymerization of this compound is not widely documented, its structure is analogous to monomers used in the formation of high-performance polyamides. youtube.comyoutube.comsavemyexams.com

Polyamides are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid or its more reactive derivative, a diacyl chloride. savemyexams.comyoutube.com The this compound molecule contains a stable amide bond. However, it can be conceptually functionalized to act as a monomer. For instance, chemical modification of the phenyl ring, potentially enabled by the directing effect of the amide group, could introduce reactive sites for polymerization.

The incorporation of the 2,6-difluoro-substituted aromatic ring into a polymer backbone would be expected to confer significant benefits:

Enhanced Thermal Stability: The strong carbon-fluorine bonds and the stability of the aromatic ring can increase the decomposition temperature of the resulting polymer.

Chemical Resistance: Fluorinated polymers are known for their resistance to chemical attack and low surface energy.

Modified Solubility: The fluorine atoms can alter the solubility profile of the polymer, making it soluble in specific organic solvents.

Furthermore, living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net Functional monomers derived from this compound could potentially be employed in such controlled polymerization processes to create novel block copolymers with precisely engineered properties.

This compound in the Development of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, higher-order structures. The functional groups within this compound make it an intriguing candidate for designing such architectures.

The core of its supramolecular potential lies in its ability to participate in various intermolecular forces:

Hydrogen Bonding: While the tertiary N,N-diethylamide group cannot act as a hydrogen bond donor, the carbonyl oxygen is a potent hydrogen bond acceptor. libretexts.orgkhanacademy.org It can form strong intermolecular hydrogen bonds with donor molecules. The related compound, 2,6-difluorobenzamide (B103285), which has N-H bonds, readily forms hydrogen-bonded dimer synthons in the solid state. mdpi.comnih.gov

Halogen Bonding: The fluorine atoms on the benzene (B151609) ring, being highly electronegative, can act as acceptors in hydrogen bonds, often referred to as C-F···H-X interactions. rsc.org These interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing crystal packing and molecular assembly. nih.govrsc.org

Theoretical studies on the related 2,6-difluorobenzamide molecule show that the fluorine atoms induce a non-planar conformation between the amide group and the aromatic ring. nih.gov This conformational control, combined with the potential for multiple, directionally specific non-covalent interactions, suggests that this compound could be a versatile building block for creating complex supramolecular structures like molecular crystals, gels, and liquid crystals.

This compound as a Precursor for Specialty Chemicals (Non-Biological Contexts)

One of the most powerful applications of this compound in organic synthesis is its use as a substrate in Directed ortho-Metalation (DoM) . wikipedia.org The N,N-diethylamide functional group is a potent directing metalation group (DMG). wikipedia.orgharvard.edu It coordinates to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation of one of the ortho positions on the aromatic ring with high regioselectivity. wikipedia.orguwindsor.ca

This strategy transforms the relatively inert C-H bond ortho to the amide into a reactive carbon-lithium bond, which can then be quenched with a wide variety of electrophiles to install new functional groups. wikipedia.org In the case of this compound, the ortho positions are already occupied by fluorine atoms. However, the amide group can direct lithiation at the remaining open positions on the ring, enabling the synthesis of highly substituted aromatic compounds that would be difficult to prepare otherwise.

Table 1: Potential Synthetic Transformations via Directed ortho-Metalation (DoM) of Benzamides
ElectrophileIntroduced Functional GroupPotential Product ClassReference
D2O-D (Deuterium)Isotopically Labeled Compounds uwindsor.ca
I2-I (Iodine)Aryl Iodides (for cross-coupling) uwindsor.ca
(CH3)3SiCl-Si(CH3)3Arylsilanes uwindsor.ca
CO2-COOHCarboxylic Acids uwindsor.ca
Aldehydes/Ketones-C(OH)R2Benzyl Alcohols harvard.edu

This methodology makes this compound a valuable precursor for various specialty chemicals, including fluorinated building blocks for agrochemicals and materials science. Its parent compound, 2,6-difluorobenzamide, is a known intermediate in the synthesis of pesticides, highlighting the importance of this chemical scaffold in industrial applications. chemicalbook.comgoogle.com

Utilization of this compound in Ligand Design for Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. frontiersin.org this compound serves as an excellent scaffold for designing novel ligands due to its combination of a rigid aromatic core and a coordinating amide group.

The N,N-diethylamide can act as a coordinating group for a metal center, either through its nitrogen or, more commonly, its oxygen atom. rsc.org By modifying the benzamide (B126) scaffold, for example through the DoM strategy described previously, other donor atoms like phosphorus or sulfur can be introduced to create multidentate chelating ligands.

Key ligand classes that could be derived from this scaffold include:

P,N-Ligands: Introducing a phosphine (B1218219) group onto the aromatic ring would create a P,N-ligand. These ligands are highly effective in a range of metal-catalyzed reactions, combining the properties of a "soft" phosphorus donor with a "hard" nitrogen/oxygen donor. nih.gov

N,N-Ligands: Further functionalization could lead to C₂-symmetric or non-symmetric N,N-ligands, which are privileged structures in many asymmetric transformations. rsc.orgresearchgate.net Benzamide-derived structures have been successfully used as ligands for various receptors and could be adapted for catalytic metal complexes. nih.govmedchemexpress.com

The fluorine atoms at the 2- and 6-positions exert a significant electronic and steric influence. They are strongly electron-withdrawing, which can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center it is coordinated to. Sterically, they can help create a well-defined chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. nih.gov This combination of features makes this compound a promising platform for developing the next generation of ligands for asymmetric catalysis.

Analytical Methodologies for N,n Diethyl 2,6 Difluorobenzamide in Research Contexts

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating and identifying the components of a mixture. For N,N-diethyl-2,6-difluorobenzamide, several chromatographic methods are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for the quantitative monitoring of its formation during synthesis. The development of a robust HPLC method is a critical step in ensuring accurate and reproducible results.

A common approach for the analysis of aromatic amides like this compound is reversed-phase HPLC. youtube.com In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 or C8 column is often the stationary phase of choice due to the hydrophobic nature of the aromatic ring and the diethylamide group. youtube.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the target compound from any starting materials, byproducts, or impurities. The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. nih.gov

Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region. The specific wavelength for detection is chosen to maximize sensitivity for the analyte while minimizing interference from other components in the sample. In some cases, pre-column derivatization with a fluorogenic reagent like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can be used to enhance the detection of related amine impurities, particularly when using a fluorescence detector (FLD). nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

The development and validation of an HPLC method for this compound would involve assessing parameters such as linearity, accuracy, precision, and specificity to ensure the method is fit for its intended purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Intermediates/Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a valuable tool for monitoring the synthesis of this compound and identifying any volatile intermediates or byproducts.

In the synthesis of this compound, which often involves the reaction of 2,6-difluorobenzoyl chloride with diethylamine (B46881), GC-MS can be used to analyze the starting materials. nih.govsigmaaldrich.comtcichemicals.comfishersci.canist.gov For instance, the purity of the 2,6-difluorobenzoyl chloride reactant can be confirmed, and its mass spectrum can be used for identification. nih.gov The NIST WebBook provides mass spectral data for 2,6-difluorobenzoyl chloride, which can serve as a reference. nist.gov

Furthermore, GC-MS can be employed to detect the presence of any volatile impurities in the final product or to track the disappearance of the volatile starting materials during the reaction. nih.govnih.gov The sample is typically dissolved in a suitable solvent and injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Table 2: Potential Volatile Compounds in this compound Synthesis Amenable to GC-MS Analysis

Compound Role
2,6-Difluorobenzoyl chloride Starting Material
Diethylamine Starting Material
Triethylamine Base (if used)
Toluene (B28343) Solvent (if used)
Unreacted Intermediates Potential Impurities

The selection of the appropriate GC column and temperature program is crucial for achieving good separation of the compounds of interest. A non-polar or medium-polarity column is often suitable for this type of analysis.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in organic synthesis to monitor the progress of a reaction. libretexts.orgyoutube.com For the synthesis of this compound, TLC can be used to qualitatively track the consumption of the starting materials and the formation of the product. libretexts.orgresearchgate.net

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials. libretexts.orgyoutube.com The TLC plate, which is typically coated with silica (B1680970) gel, is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action, carrying the components of the spotted samples at different rates depending on their polarity and affinity for the stationary phase. niscpr.res.inresearchgate.net

For aromatic amides like this compound, a mixture of a non-polar solvent like hexane (B92381) or toluene and a more polar solvent like ethyl acetate (B1210297) is often used as the mobile phase. researchgate.netreddit.com The ratio of these solvents can be adjusted to achieve optimal separation. sciencemadness.orgsigmaaldrich.com

After the solvent front has reached a certain height, the plate is removed, and the spots are visualized. Since this compound contains an aromatic ring, it can often be visualized under UV light. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. youtube.com The relative positions of the spots, represented by their retention factor (Rf) values, can help in identifying the different components.

Table 3: Example TLC System for Monitoring this compound Synthesis

Component Description
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm)

Conclusion and Future Directions in N,n Diethyl 2,6 Difluorobenzamide Research

Synthesis of Key Academic Contributions and Discoveries

The scientific intrigue surrounding N,N-diethyl-2,6-difluorobenzamide stems primarily from its role as a foundational scaffold in the development of potent inhibitors of the bacterial cell division protein FtsZ. nih.govnih.govnih.gov FtsZ is a crucial protein that forms a ring structure (the Z-ring) at the site of cell division in most bacteria, making it an attractive target for novel antibiotics. nih.gov

A seminal discovery in this area was the identification of the 2,6-difluorobenzamide (B103285) motif as a key pharmacophore for the allosteric inhibition of FtsZ. nih.gov Research has demonstrated that the presence of the two fluorine atoms at the ortho positions of the benzamide (B126) ring significantly enhances antibacterial activity against threatening pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Conformational analysis and molecular docking studies have provided critical insights into the structural basis for this enhanced activity. It has been revealed that the fluorine atoms induce a non-planar conformation in the 2,6-difluorobenzamide scaffold. nih.gov This pre-disposed, non-planar structure allows the molecule to more readily adopt the active conformation required for binding to a specific allosteric site on the FtsZ protein. nih.gov This contrasts with non-fluorinated benzamides which tend to be more planar. nih.gov The 2-fluoro substituent, in particular, engages in strong hydrophobic interactions with key amino acid residues, such as Val203 and Val297, within the binding pocket. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of 2,6-difluorobenzamide derivatives. By systematically modifying the substituents on the benzamide core, researchers have been able to enhance the compound's inhibitory effects. These studies have consistently highlighted the essential nature of the carboxamide group for activity, with its replacement by other functional groups like benzohydroxamic acid or benzohydrazide (B10538) leading to a loss of antibacterial efficacy. nih.gov

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the significant progress in understanding the role of this compound derivatives as FtsZ inhibitors, several research avenues remain underexplored. A primary challenge lies in the synthesis of diverse analogues. While general methods for the synthesis of N,N-diethylbenzamides, such as the Mitsunobu reaction or the use of coupling agents like 1,1'-carbonyldiimidazole, are established, the introduction of varied substituents onto the difluorinated aromatic ring can be challenging. nih.govresearchgate.net The development of more efficient and versatile synthetic routes to access a wider range of derivatives is a crucial methodological hurdle that needs to be addressed.

Furthermore, much of the research has focused on a limited range of bacterial species, primarily Staphylococcus aureus. A significant unexplored avenue is the investigation of the antibacterial spectrum of this compound and its analogues against a broader array of pathogenic bacteria, including Gram-negative organisms. The structural differences in FtsZ across various bacterial species present a challenge and an opportunity for the design of either broad-spectrum or species-specific inhibitors.

Another area that warrants further investigation is the potential for the development of resistance to these compounds. As with any new class of antimicrobial agents, understanding the mechanisms by which bacteria might develop resistance is critical for the long-term viability of these compounds as therapeutic agents. Research into potential resistance mutations in the FtsZ protein and the exploration of combination therapies could be fruitful areas of study.

Potential for Interdisciplinary Research and Novel Applications of this compound

The study of this compound is inherently interdisciplinary, bridging synthetic organic chemistry with microbiology and medicine. The potential for further interdisciplinary collaboration is vast. The integration of computational chemistry and molecular modeling will continue to be invaluable for the rational design of new, more potent FtsZ inhibitors. nih.gov Predicting binding affinities and understanding the subtle electronic effects of different substituents can guide synthetic efforts and accelerate the discovery process.

Beyond its application as an antibacterial agent, the unique properties of the 2,6-difluorobenzamide scaffold could be explored in other areas of medicinal chemistry. The strategic incorporation of fluorine atoms is a well-established strategy to modulate the physicochemical properties of drug candidates, such as metabolic stability and membrane permeability. nih.gov Therefore, this scaffold could serve as a valuable building block in the design of inhibitors for other protein targets.

Furthermore, the field of chemical biology could benefit from the development of fluorinated probes based on the this compound structure. The use of ¹⁹F NMR spectroscopy, for instance, could provide a powerful tool to study the binding interactions of these inhibitors with FtsZ and other potential cellular partners in a complex biological environment. nih.gov The development of radiolabeled versions with isotopes like ¹⁸F could also enable in vivo imaging studies to track the distribution and target engagement of these compounds. nih.gov

Finally, the exploration of novel drug delivery systems for 2,6-difluorobenzamide-based inhibitors could represent a fruitful collaboration between chemists and materials scientists. Encapsulating these compounds in nanoparticles or other delivery vehicles could improve their pharmacokinetic profiles and enhance their efficacy.

Q & A

Q. What are the established synthetic routes for N,N-diethyl-2,6-difluorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves two primary approaches:
  • Chemical Synthesis : Reacting 2,6-difluoroaniline with benzoyl chloride under reflux in a polar aprotic solvent (e.g., dichloromethane) to form the benzamide core. Subsequent N,N-diethylation is achieved using diethyl sulfate or ethyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Biocatalytic Synthesis : Rhodococcus ruber CGMCC3090 resting cells efficiently catalyze the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide with high chemoselectivity (yield >90%) .
  • Transition Metal Catalysis : Nickel(II) complexes with phosphine ligands enable carbonylative N–H bond activation, forming N-acetyl derivatives under CO atmosphere. Reaction temperature (60–80°C) and ligand choice critically impact turnover frequency .

Q. How can the crystal structure and electronic properties of this compound be characterized?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software (SHELXL for refinement) to resolve molecular geometry, bond lengths, and angles. Fluorine substitution patterns influence packing density and intermolecular interactions .
  • Spectroscopic Analysis : Attenuated Total Reflectance (ATR)-FTIR identifies vibrational modes (e.g., C=O stretch at ~1650 cm⁻¹, C–F stretches at 1100–1200 cm⁻¹). Symmetrical vs. unsymmetrical stretching modes in Pd-catalyzed reactions provide insights into coordination geometry .

Advanced Research Questions

Q. What catalytic systems enable site-selective functionalization of this compound in C–H activation?

  • Methodological Answer :
  • Pd-Catalyzed Imidation : A PdII–peroxo complex reacts with N-methoxy-2,6-difluorobenzamide to form cis-bisamidate products. ATR-FTIR and X-ray absorption spectroscopy confirm the cis geometry, critical for regioselectivity in aromatic C–H bond activation .
  • Ni-Mediated Carbonylation : Ni(II) catalysts with bidentate phosphine ligands (e.g., dppe) facilitate carbonyl insertion into N–H bonds under mild CO pressure (1–3 atm), enabling acetyl group transfer .

Q. How do structural modifications of the benzamide ring impact biological activity and receptor binding?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
ModificationBiological ActivityMechanismReference
2,6-Difluoro substitutionAntiviral, antiproliferativeInhibits viral protease or kinases via halogen bonding
N,N-Diethyl groupEnhanced lipophilicityImproves blood-brain barrier penetration for CNS targets
Phenylmethoxy substituentsAntifungal, antibacterialDisrupts membrane integrity or enzyme function (e.g., urease inhibition)
  • Enzymatic Assays : Test inhibition of bacterial urease or fungal cytochrome P450 enzymes using spectrophotometric methods (e.g., NADH depletion at 340 nm) .

Q. What analytical strategies resolve contradictions in reaction mechanisms for difluorobenzamide derivatives?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} in deuterated vs. non-deuterated substrates to distinguish between concerted vs. stepwise pathways in Pd-catalyzed reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for fluorinated intermediates, identifying steric vs. electronic control in regioselectivity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.